Benzyl 2-(((tert-butoxycarbonyl)(cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(((tert-butoxycarbonyl)(cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate is a complex organic compound with a molecular formula of C26H40N2O5. This compound is known for its unique structure, which includes a piperidine ring, a hydroxyl group, and a benzyl group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((tert-butoxycarbonyl)(cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate typically involves multiple stepsThe hydroxyl group is then introduced via a selective oxidation reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include benzyl chloride, cyclohexylmethylamine, and tert-butyl chloroformate .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((tert-butoxycarbonyl)(cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted benzyl derivatives .
Scientific Research Applications
Benzyl 2-(((tert-butoxycarbonyl)(cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate is used in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-(((tert-butoxycarbonyl)(cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(((cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate
- Benzyl 2-(((tert-butoxycarbonyl)(cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for selective reactions and interactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
benzyl 2-[[cyclohexylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-5-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O5/c1-26(2,3)33-24(30)27(16-20-10-6-4-7-11-20)17-22-14-15-23(29)18-28(22)25(31)32-19-21-12-8-5-9-13-21/h5,8-9,12-13,20,22-23,29H,4,6-7,10-11,14-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUVSRDSOCXIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCCC1)CC2CCC(CN2C(=O)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.